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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the sensitivity of human, rat, and mouse P2X7

receptors to the potent agonist 2',3'-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate (BzATP).

The data presented is compiled from peer-reviewed studies to assist researchers in designing

experiments and interpreting results across different species.

The P2X7 receptor (P2X7R) is a unique ATP-gated ion channel predominantly expressed on

immune cells. Its activation is linked to inflammatory responses and programmed cell death.

BzATP is a synthetic analog of ATP and a widely used tool to study P2X7R due to its higher

potency compared to the endogenous ligand. However, significant species-specific differences

in sensitivity to BzATP have been reported, which is a critical consideration for translational

research.

Quantitative Comparison of BzATP Potency
The potency of BzATP in activating P2X7 receptors varies considerably between human, rat,

and mouse. Generally, the rat P2X7 receptor exhibits the highest sensitivity to BzATP, followed

by the human receptor, with the mouse receptor being the least sensitive.[1][2] These

differences are summarized in the table below, which presents the half-maximal effective

concentration (EC50) values obtained from various studies. The EC50 value represents the

concentration of BzATP required to elicit 50% of the maximum response and is a standard

measure of agonist potency.
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Species Assay Type
EC50 (µM) of
BzATP

Reference

Human Calcium Influx ~7

YO-PRO-1 Uptake ~0.9 [3]

Calcium Influx (Na-

glutamate buffer)
5.5 [3]

Rat Calcium Influx ~3.6

Membrane Current 3.6 ± 0.2 [1]

Calcium Influx (NaCl

buffer)
6.8 [3]

Calcium Influx (Na-

glutamate buffer)
1.3 [3]

YO-PRO-1 Uptake 0.25 [3]

Mouse Calcium Influx ~285

Membrane Current 285 ± 16 [1]

Calcium Influx (Na-

glutamate buffer)
83 [3]

YO-PRO-1 Uptake 11.7 [3]

Note: EC50 values can vary depending on the experimental conditions, such as the cell type

used (e.g., recombinant expression in HEK-293 cells), the specific assay (e.g., calcium influx

vs. pore formation), and the composition of the extracellular buffer.[3]

The data clearly indicates that the mouse P2X7 receptor is significantly less sensitive to BzATP

than both its human and rat counterparts, with some studies showing up to an 80-fold lower

sensitivity compared to the rat receptor.[1]
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The determination of P2X7 receptor sensitivity to BzATP typically involves in vitro assays using

cell lines recombinantly expressing the receptor of interest (e.g., HEK-293 cells) or primary

cells endogenously expressing the receptor. The two most common methods are the

measurement of intracellular calcium influx and the assessment of membrane pore formation.

1. Intracellular Calcium Influx Assay

This assay measures the initial opening of the P2X7 receptor channel, which is permeable to

cations, including Ca²⁺.

Cell Preparation: HEK-293 cells are transiently or stably transfected with the cDNA encoding

for the human, rat, or mouse P2X7 receptor. The cells are then seeded into 96-well plates.

Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent indicator,

such as Fluo-4 AM, in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM

HEPES).

Agonist Application: A range of concentrations of BzATP is added to the wells.

Signal Detection: The change in fluorescence intensity, which is proportional to the increase

in intracellular calcium concentration, is measured over time using a fluorescence plate

reader.

Data Analysis: The peak fluorescence response at each BzATP concentration is normalized

and plotted against the logarithm of the agonist concentration to generate a dose-response

curve, from which the EC50 value is calculated.

2. Membrane Pore Formation Assay (e.g., YO-PRO-1 Uptake)

Prolonged activation of the P2X7 receptor leads to the formation of a larger, non-selective pore

that allows the passage of molecules up to 900 Da. This is often assessed by the uptake of

fluorescent dyes like YO-PRO-1.

Cell Preparation: Similar to the calcium influx assay, cells expressing the P2X7 receptor are

seeded in multi-well plates.
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Assay Cocktail: A solution containing a range of BzATP concentrations and the fluorescent

dye YO-PRO-1 is prepared.

Dye Uptake Measurement: The assay cocktail is added to the cells, and the plate is

incubated. The uptake of YO-PRO-1 into the cells, which indicates pore formation, is

measured by detecting the increase in fluorescence over time.

Data Analysis: The rate of dye uptake or the fluorescence at a specific time point is plotted

against the BzATP concentration to determine the EC50 for pore formation.

Visualizing the Process
To better understand the experimental process and the underlying biological mechanism, the

following diagrams are provided.
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Caption: Experimental workflow for determining P2X7R sensitivity using a calcium influx assay.
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Caption: Simplified signaling pathway of P2X7 receptor activation by BzATP.

Conclusion
The sensitivity of the P2X7 receptor to its potent agonist, BzATP, is not conserved across

commonly used laboratory species. The rat P2X7 receptor is the most sensitive, followed by

the human receptor, while the mouse receptor is markedly less sensitive. These

pharmacological differences are crucial for the interpretation of data from animal models and

their translation to human physiology and disease. Researchers should carefully consider

these species-specific variations when selecting animal models and designing studies

investigating the role of the P2X7 receptor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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